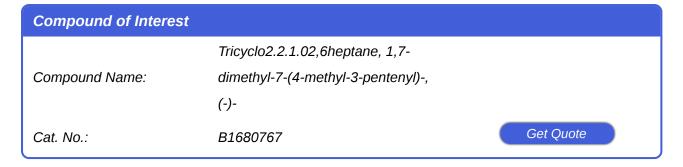


Comparative Transcriptomics of High vs. Low Santalene Producing Sandalwood

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A detailed guide for researchers on the differential gene expression and metabolic pathways influencing santalene production in Santalum album.

This guide provides a comparative analysis of the transcriptomes of high and low santalene-producing strains of East Indian Sandalwood (Santalum album L.), a species highly valued for its essential oil rich in santalene. Understanding the genetic underpinnings of high oil yield is crucial for the genetic improvement and metabolic engineering of this economically important tree. This document summarizes key quantitative data from transcriptomic studies, details the experimental protocols used, and visualizes the relevant biological pathways.

Quantitative Data Summary

Transcriptome analysis of 15-year-old high-yielding (SaSHc) and low-yielding (SaSLc) Santalum album genotypes revealed significant differences in gene expression. The following tables summarize the key findings from the sequencing and differential gene expression analysis.[1][2][3][4]

Table 1: Sequencing and Assembly Statistics



Metric	High-Yielding Strain (SaSHc)	Low-Yielding Strain (SaSLc)
Total Raw Paired-End Reads	28,959,187	25,598,869
Predicted Coding Sequences	2,120,000	1,811,000
Functionally Annotated Genes	41,900	36,571

Source: Comparative transcriptome profiling of high and low oil yielding Santalum album L.[1] [2][3][4]

Table 2: Differentially Expressed Genes (DEGs)

Strain	Upregulated Genes	Downregulated Genes	Total DEGs
High-Yielding (SaSHc)	784	339	1,123
Low-Yielding (SaSLc)	635	299	934

A total of 16,665 differentially expressed genes were commonly detected between the two accessions.[1][2][3][4] Source: Comparative transcriptome profiling of high and low oil yielding Santalum album L.[1][2][3][4]

Table 3: Gene Ontology (GO) Functional Classification of Predicted Coding Sequences

GO Category	High-Yielding Strain (SaSHc)	Low-Yielding Strain (SaSLc)
Biological Process	4,168	3,641
Cellular Component	5,758	4,971
Molecular Function	5,108	4,441

Source: Comparative transcriptome profiling of high and low oil yielding Santalum album L.[1] [2][3][4]



Santalene Biosynthesis Pathway

The production of santalene, a sesquiterpenoid, originates from the mevalonate (MVA) pathway. The key precursor, farnesyl pyrophosphate (FPP), is cyclized by santalene synthase (SS) to form various santalene isomers.[5] These are then oxidized by cytochrome P450 monooxygenases (CYPs) to produce santalols, the main components of sandalwood oil.[6][7] Transcriptomic analysis has shown that genes in the terpenoid backbone biosynthesis pathway are significantly upregulated in high oil-yielding sandalwood.[2]

Fig. 1: Simplified Santalene Biosynthesis Pathway.

Experimental Protocols

The following sections detail the methodologies employed in the comparative transcriptomic analysis of high and low santalene-producing Santalum album.

Plant Material and RNA Extraction

Fifteen-year-old high oil-yielding (SaSHc) and low oil-yielding (SaSLc) Santalum album genotypes were used for the analysis. Total RNA was extracted from the heartwood tissue. The quality and quantity of the extracted RNA were assessed using spectrophotometry and gel electrophoresis to ensure suitability for sequencing.

Library Preparation and Sequencing

RNA-Seq libraries were prepared from the extracted total RNA. The libraries were then sequenced using the Illumina platform to generate paired-end reads.[2][4]

De Novo Transcriptome Assembly and Annotation

The raw sequencing reads were processed to remove low-quality reads and adapters. The high-quality reads were then assembled de novo using the Trinity assembler (v2.5) with a k-mer size of 25 and a minimum contig length of 200 bp.[2] The assembled transcripts were further clustered into unigenes using CD-HIT-EST. Coding sequences (ORFs) were predicted using TransDecoder.[2]

Functional annotation of the unigenes was performed by comparing their sequences against public databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and



Genomes (KEGG).[2][3]

Differential Gene Expression Analysis

The clean reads from each sample were mapped back to the assembled transcriptome. The expression levels of the unigenes were calculated and normalized. Differentially expressed genes (DEGs) between the high and low-yielding strains were identified based on statistical analysis of the read counts.

Experimental Workflow

The overall workflow for the comparative transcriptomic analysis is depicted in the diagram below.

Fig. 2: Comparative Transcriptomics Workflow.

Key Findings and Implications

The comparative transcriptomic study identified a significant number of differentially expressed genes between high and low santalene-producing sandalwood trees.[3] Notably, genes involved in the terpenoid biosynthesis pathway were found to be upregulated in the high-yielding strain.[2] This suggests that the enhanced expression of genes in this pathway is a key factor contributing to higher santalene production.

Furthermore, the study identified several transcription factor families, such as MYB, that may act as upstream regulators of the santalene synthase gene (SaSSY), which is a critical enzyme in the biosynthesis pathway.[8][9] The identification of these regulatory elements and key biosynthetic genes provides valuable targets for future genetic engineering and breeding programs aimed at improving sandalwood oil yield.

The results also highlighted the involvement of a large number of cytochrome P450 families in high oil biosynthesis, indicating their crucial role in the hydroxylation of santalenes to santalols. [1][2]

Logical Relationship of Differential Gene Expression to Santalene Output



The diagram below illustrates the logical flow from differential gene expression to the observed difference in santalene production between the high and low-yielding strains.

Fig. 3: Gene Expression to Phenotype.

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